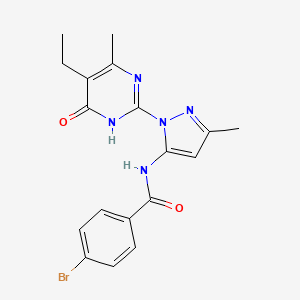
4-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C18H18BrN5O2 and its molecular weight is 416.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C20H22BrN5O2 and has a molecular weight of approximately 436.33 g/mol. Its structure includes a bromobenzamide moiety linked to a pyrazolyl-pyrimidinone fragment, which is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific activity of this compound has been evaluated in several studies.
Antiviral Activity
A study highlighted the antiviral potential of pyrazole derivatives against various viruses. For instance, derivatives showed effective inhibition against HIV and HCV with IC50 values in the low micromolar range. The compound's structural similarities suggest it may also possess antiviral properties against these viruses .
Anticancer Activity
Another area of interest is the anticancer activity of similar compounds. Pyrazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cell lines remain to be fully characterized but warrant further investigation .
The proposed mechanisms for the biological activities of pyrazole-containing compounds include:
- Inhibition of Viral Replication : Compounds may interfere with viral enzymes or replication processes.
- Induction of Apoptosis : Certain derivatives can activate apoptotic pathways in cancer cells.
- Cell Cycle Modulation : They may disrupt normal cell cycle progression, leading to cell death.
Case Studies and Research Findings
科学的研究の応用
Antimicrobial Properties
Research indicates that compounds similar to 4-bromo-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide exhibit notable antimicrobial activity. Studies have shown effectiveness against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Mycobacterium tuberculosis
For instance, derivatives containing the pyrimidine and pyrazole moieties have demonstrated minimum inhibitory concentration (MIC) values ranging from 4 to 20 μmol/L against various pathogens, indicating their potential as antimicrobial agents .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Studies have indicated that modifications in similar compounds can enhance their selectivity and potency against cancer cell lines. For example:
- Inhibition of Tumor Growth : Certain derivatives have been shown to inhibit key enzymes involved in tumor proliferation.
- Cytotoxicity Assays : Evaluations on human cancer cell lines revealed that some derivatives exhibited significant cytotoxic effects while maintaining a favorable safety profile .
Antimicrobial Efficacy Study
A study focused on evaluating various substituted pyrazolo[4,3-d]pyrimidine derivatives against Mycobacterium tuberculosis highlighted promising results for compounds structurally similar to our target compound. The findings suggest that the incorporation of specific substituents can enhance antimicrobial potency .
Cytotoxicity Assessment
In cytotoxicity assays conducted on human embryonic kidney cells (HEK293), several derivatives were found to be non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .
特性
IUPAC Name |
4-bromo-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(9-10(2)23-24)21-16(25)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEHWKIIBMXKGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













